molecular formula C10H11Br B3002745 1-Bromo-4-(cyclopropylmethyl)benzene CAS No. 179251-28-6

1-Bromo-4-(cyclopropylmethyl)benzene

Cat. No.: B3002745
CAS No.: 179251-28-6
M. Wt: 211.102
InChI Key: GJOSCUMFZUVCPD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclopropylmethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-4-(cyclopropylmethyl)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopropylmethyl)benzene in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. In Suzuki–Miyaura coupling, the palladium catalyst undergoes oxidative addition with the bromine atom, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the carbon-carbon bond .

Comparison with Similar Compounds

1-Bromo-4-(cyclopropylmethyl)benzene can be compared with other brominated benzene derivatives such as:

The presence of the cyclopropylmethyl group in this compound makes it unique by introducing steric hindrance and altering its reactivity compared to other brominated benzene derivatives .

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSCUMFZUVCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179251-28-6
Record name 1-bromo-4-(cyclopropylmethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromophenyl cyclopropyl ketone (5.63 g), hydrazine monohydrate (2.5 ml) and potassium hydroxide (3.33 g) were added to ethylene glycol (25 ml) and the mixture heated to reflux for 1 hour. The reaction mixture was cooled and partitioned between water (20 ml) and ethyl acetate (30 ml) and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (30 ml) and the combined organic phases were washed with 2M hydrochloric acid (15 ml) and water (15 ml) then dried (MgSO4) and evaporated. The residue was purified by chromatography on a Mega Bond Elut column, eluting with hexane to give 1-bromo-4-(cyclopropylmethyl)benzene (2.6 g); 1H NMR (CDCl3): 0.2 (m, 2 H), 0.55 (m, 2 H), 2.50 (d, 2 H), 7.14 (d, 2 H), 7.41 (d, 2 H); mass spectrum (EI+) 210 (M.)+.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(4-Bromophenyl)cyclopropylmethanol (15.0 g) is treated with triethylsilane (30 mL) and trifluoroacetic acid (30 mL) and stirred at room temperature overnight. The reaction mixture is concentrated under reduced pressure and the residue is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane 3:97) to furnish 1-bromo-4-cyclopropylmethylbenzene.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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